
1-Boc-3-iodoazetidine
Overview
Description
1-Boc-3-iodoazetidine (CAS: 254454-54-1) is a four-membered azetidine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an iodine atom at the 3-position. Its molecular formula is C₈H₁₄INO₂, with a molecular weight of 283.11 g/mol . The Boc group enhances stability and solubility, while the iodine atom serves as a versatile handle for cross-coupling reactions, making it a critical intermediate in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes to 3-Hydroxyazetidine Precursors
The iodination of 1-Boc-3-hydroxyazetidine represents the most direct route to the target compound. The synthesis of 3-hydroxyazetidine itself involves:
Reductive Amination of Cyclic Ketones
3-Hydroxyazetidine can be synthesized via reductive amination of azetidin-3-one using sodium borohydride (NaBH₄) in alkaline aqueous conditions. This method, adapted from piperidine syntheses , achieves yields of 70–85% under controlled temperature (-5°C to 25°C).
Reaction Conditions
Parameter | Specification |
---|---|
Solvent | Water/methanol (4:1) |
Reducing Agent | NaBH₄ (3–4 equiv) |
Temperature | -5°C to 25°C |
Reaction Time | 2–6 hours |
Ring-Closing Metathesis
Alternative approaches employ Grubbs catalyst-mediated ring-closing metathesis of diene precursors, though this method is less common due to catalyst costs and moderate yields (50–60%) .
The introduction of the Boc group to 3-hydroxyazetidine follows standard protocols:
Schotten-Baumann Conditions
Reaction with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (dichloromethane/water) with sodium hydroxide as base achieves >90% conversion. The Boc group selectively protects the secondary amine without affecting the hydroxyl group .
Optimized Parameters
Factor | Value |
---|---|
Boc₂O Equiv | 1.2–1.5 |
Base | NaOH (2.0 equiv) |
Temperature | 0–25°C |
Time | 2–4 hours |
Solvent Effects
Cyclopentyl methyl ether (CPME), noted for its low toxicity and high boiling point, improves reaction efficiency compared to traditional THF or DCM .
Iodination of 1-Boc-3-hydroxyazetidine
The critical iodination step employs two primary methodologies:
Appel-Type Halogenation
This widely used method converts alcohols to iodides via triphenylphosphine (PPh₃) and iodine in anhydrous toluene. The mechanism involves in situ generation of iodophosphonium intermediates.
Procedure
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Charge 1-Boc-3-hydroxyazetidine (1.0 equiv), PPh₃ (1.5 equiv), and imidazole (1.2 equiv) in toluene.
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Add iodine (1.3 equiv) portionwise at 0°C.
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Warm to reflux (110°C) for 3–5 hours.
Performance Metrics
Metric | Result |
---|---|
Yield | 75–82% |
Purity | >95% (HPLC) |
Byproducts | Triphenylphosphine oxide |
Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and PPh₃ with an iodide source (e.g., NaI) enables milder conditions (0–25°C). However, this method shows lower efficiency for sterically hindered azetidines (yields 60–68%) .
Comparative Analysis
Method | Appel | Mitsunobu |
---|---|---|
Temperature | 110°C | 25°C |
Reaction Time | 3–5 h | 12–18 h |
Iodide Source | I₂ | NaI |
Scalability | Excellent | Moderate |
Alternative Iodination Pathways
Nucleophilic Substitution via Mesylates
A two-step sequence involving:
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Mesylation with methanesulfonyl chloride (MsCl)
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Displacement with sodium iodide (NaI) in acetone
Advantages
-
Higher regioselectivity
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Yields up to 85%
-
Avoids PPh₃ byproducts
Radical Iodination
Emerging photoredox methods using N-iodosuccinimide (NIS) and visible light enable iodination at ambient temperatures, though applications to azetidines remain experimental .
Industrial-Scale Considerations
Large-scale production faces challenges in:
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Exothermic Control : Appel reactions require careful temperature modulation during iodine addition.
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Solvent Recovery : CPME allows >90% recovery via distillation.
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Waste Streams : Triphenylphosphine oxide byproduct necessitates dedicated purification systems.
Patent data suggests that continuous flow reactors could enhance sustainability by reducing reaction times and improving heat management.
Analytical Characterization
Critical quality control metrics include:
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¹H NMR : δ 1.43 (s, Boc CH₃), 3.65–3.80 (azetidine CH₂)
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HPLC : Retention time 8.2 min (C18 column, acetonitrile/water)
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Mass Spec : [M+H]⁺ m/z 284.02
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-Iodoazetidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Substitution Reactions: The major products are the substituted azetidines, where the iodine atom is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl or aryl-alkyl compounds formed through the coupling of the azetidine with the boronic acid.
Scientific Research Applications
Applications Overview
1-Boc-3-iodoazetidine is utilized across multiple domains, including:
- Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.
- Medicinal Chemistry: Plays a role in drug development and biological research.
- Biochemical Research: Involved in studies related to cellular processes and signaling pathways.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the azetidine ring into larger molecules, which is crucial for developing new pharmaceuticals. The compound can be used to synthesize derivatives that exhibit biological activity.
Application Type | Description |
---|---|
Synthesis of Azetidine Derivatives | Used to create various azetidine-based compounds with potential therapeutic effects. |
Functionalization | Enables the incorporation of iodine into organic frameworks, facilitating further chemical reactions. |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in drug design, particularly as a precursor for bioactive molecules. Its properties make it suitable for targeting specific biological pathways.
Case Study:
A study published in the ACS Applied Materials & Interfaces demonstrated that this compound could enhance lithium anode protection in batteries by acting as a protective agent during lithium deposition processes . This application showcases its utility beyond traditional organic synthesis.
Biochemical Research
The compound is also relevant in various biochemical assays and research areas, including:
- Cell Biology: Investigated for its effects on cell cycle regulation and apoptosis.
- Immunology: Used to study immune responses and inflammation pathways.
Mechanism of Action
The mechanism of action of 1-Boc-3-Iodoazetidine in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and cross-coupling reactions. In the context of lithium-oxygen batteries, it enhances the stability of the lithium anode by forming a protective layer on the surface, which prevents degradation and improves rechargeability .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 1-Boc-3-iodoazetidine with structurally related azetidine and pyrrolidine derivatives:
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1-Boc-3-iodoazetidine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For example, a visible light/silane-mediated procedure using phenyl acrylate, this compound, and TTMSS in anhydrous t-BuOH achieves a 79% yield after purification by flash chromatography (40% Et₂O in petroleum ether) . Purity validation requires NMR (¹H/¹³C), HPLC, and mass spectrometry. Ensure integration of diagnostic peaks (e.g., Boc-group protons at ~1.4 ppm) and absence of unreacted iodine precursors.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential iodine volatility. Waste must be segregated and processed by certified hazardous waste contractors to prevent environmental contamination. Secondary containment is advised for spills .
Q. How should researchers design experiments to characterize the stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via TLC, NMR, or LC-MS. For quantitative analysis, use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Document deviations in iodine content or Boc-group cleavage .
Q. What ethical and methodological considerations apply when incorporating this compound into collaborative or high-throughput studies?
- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for project design. Document safety protocols and waste management plans in shared repositories. Use electronic lab notebooks (ELNs) for real-time data tracking and audit trails. Address intellectual property concerns via material transfer agreements (MTAs) .
Q. Key Considerations for Researchers
- Data Contradictions : Address spectral inconsistencies by replicating experiments under identical conditions and consulting crystallographic data if available .
- Advanced Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure mechanistic studies .
- Ethical Compliance : Align safety and documentation practices with institutional guidelines (e.g., WHO-informed consent templates for collaborative studies) .
Properties
IUPAC Name |
tert-butyl 3-iodoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDIKRMPZNLBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451431 | |
Record name | 1-Boc-3-iodoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254454-54-1 | |
Record name | 1-Boc-3-iodoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-iodoazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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